molecular formula C14H28N2O4 B4835940 N,N'-di-tert-butyl-N,N'-bis(2-hydroxyethyl)ethanediamide

N,N'-di-tert-butyl-N,N'-bis(2-hydroxyethyl)ethanediamide

Cat. No.: B4835940
M. Wt: 288.38 g/mol
InChI Key: RCNUOUDDPAZZJV-UHFFFAOYSA-N
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Description

N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide: is a chemical compound characterized by the presence of two tert-butyl groups and two hydroxyethyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide typically involves the reaction of N,N’-di-tert-butylethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors equipped with temperature and pressure control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide involves its ability to form stable complexes with metal ions through its amide and hydroxyethyl groups. These complexes can participate in various catalytic and coordination processes, influencing the reactivity and stability of the compound. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis .

Comparison with Similar Compounds

  • N,N’-di-tert-butylethylenediamine
  • N,N-bis(2-hydroxyethyl)-tert-butylamine
  • N-tert-butyldiethanolamine

Comparison: N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide is unique due to the presence of both tert-butyl and hydroxyethyl groups, which impart distinct chemical properties and reactivity. Compared to N,N’-di-tert-butylethylenediamine, the additional hydroxyethyl groups enhance its solubility and potential for forming hydrogen bonds. In contrast, N,N-bis(2-hydroxyethyl)-tert-butylamine and N-tert-butyldiethanolamine lack the ethanediamide backbone, resulting in different chemical behavior and applications .

Properties

IUPAC Name

N,N'-ditert-butyl-N,N'-bis(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-13(2,3)15(7-9-17)11(19)12(20)16(8-10-18)14(4,5)6/h17-18H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUOUDDPAZZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCO)C(=O)C(=O)N(CCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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